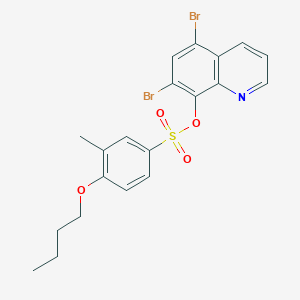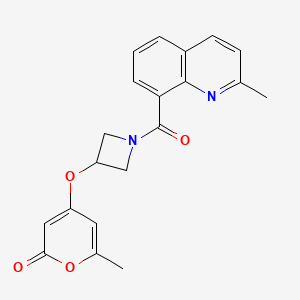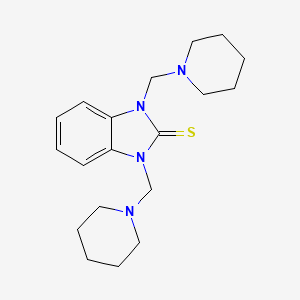![molecular formula C18H16F3N3O2S B2482651 N-(2-cyano-4,5-dimethoxyphenyl)-N'-[3-(trifluoromethyl)benzyl]thiourea CAS No. 477858-82-5](/img/structure/B2482651.png)
N-(2-cyano-4,5-dimethoxyphenyl)-N'-[3-(trifluoromethyl)benzyl]thiourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of thiourea derivatives, including compounds similar to N-(2-cyano-4,5-dimethoxyphenyl)-N'-[3-(trifluoromethyl)benzyl]thiourea, often involves base-catalysed cyclocondensation reactions, showcasing high stereoselectivity and yield (Mallik et al., 2004). These processes are critical for forming the thiourea core, a common feature in many biologically active and structurally complex molecules.
Molecular Structure Analysis
The molecular structure of thiourea derivatives reveals significant insights into their chemical behavior and interaction capabilities. For instance, crystallographic studies have shown that these compounds feature intricate hydrogen bonding patterns and quasi-aromatic pseudo-ring stacking interactions, contributing to their solid-state self-organization (Okuniewski et al., 2017). Such structural characteristics are essential for understanding the reactivity and potential applications of these molecules.
Chemical Reactions and Properties
Thiourea derivatives are known for their versatile reactivity, participating in a variety of chemical reactions. The presence of both carbonyl and thiocarbonyl functional groups allows these compounds to engage in hydrogen-bond formation and metal coordination (Okuniewski et al., 2017). Furthermore, their reaction with acyl chlorides under base-catalysed conditions exemplifies the synthesis of novel thiourea compounds with high yield and stereoselectivity (Mallik et al., 2004).
Wissenschaftliche Forschungsanwendungen
Cytotoxicity and DNA-Topoisomerase Inhibitory Activity : Thiourea derivatives have been synthesized and evaluated for cytotoxic effects and the ability to inhibit DNA topoisomerases I and II-alpha. They exhibit promising antiproliferative action, suggesting potential applications in cancer research (Esteves-Souza et al., 2006).
Synthesis and Crystallography : Research has been conducted on the synthesis and crystallographic study of thiourea derivatives. These studies provide insights into the structural and molecular properties of these compounds, which are crucial for their applications in scientific research (Toplak et al., 2003), (Okuniewski et al., 2017).
Synthesis and Characterization of Novel Derivatives : Studies have focused on the synthesis of new thiourea derivatives and their characterization, including crystal structure analysis. This research aids in understanding the chemical and physical properties of these compounds for various applications (Zhang et al., 2011).
Biological Evaluation : Thiourea derivatives have been synthesized and evaluated for their biological activities, such as antiviral, antiproliferative, and antimicrobial activities. This underscores their potential in pharmacological and biomedical research (Rashan et al., 1991).
Catalytic Activity in Organocatalysis : Research has explored the use of thiourea derivatives in organocatalysis, highlighting their potential in catalytic applications. Modifications to common motifs in thioureas can influence their hydrogen bonding strength and catalytic activity (Nickisch et al., 2020).
Eigenschaften
IUPAC Name |
1-(2-cyano-4,5-dimethoxyphenyl)-3-[[3-(trifluoromethyl)phenyl]methyl]thiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16F3N3O2S/c1-25-15-7-12(9-22)14(8-16(15)26-2)24-17(27)23-10-11-4-3-5-13(6-11)18(19,20)21/h3-8H,10H2,1-2H3,(H2,23,24,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZNJMLNVOPCUOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C#N)NC(=S)NCC2=CC(=CC=C2)C(F)(F)F)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16F3N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(6-methyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}ethanone](/img/structure/B2482570.png)
![2-Bromo-5-[(furan-2-ylmethyl)sulfamoyl]benzoic acid](/img/structure/B2482571.png)

![1-[(4-methylphenyl)methyl]-2-oxo-N-(4-sulfamoylphenyl)pyridine-3-carboxamide](/img/structure/B2482574.png)
![Methyl 3-{[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]sulfamoyl}thiophene-2-carboxylate](/img/structure/B2482575.png)





